tert-butyl 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}azetidine-1-carboxylate: is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}azetidine-1-carboxylate typically involves multiple steps, starting with the formation of the triazolopyrazine core. This can be achieved through the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale synthesis often involves the use of automated reactors and continuous flow processes to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) and alkyl halides.
Major Products Formed: The major products formed from these reactions include various derivatives of the triazolopyrazine core, which can exhibit different biological activities and physical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, tert-butyl 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}azetidine-1-carboxylate is studied for its potential biological activities. It has shown promise in various assays, including antimicrobial and anticancer tests.
Medicine: The compound's potential medicinal applications are being explored, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which tert-butyl 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}azetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with a similar triazolopyrazine core.
LSD (Lysergic acid diethylamide): A psychedelic drug that also contains a triazolopyrazine moiety.
Strychnine: A toxic alkaloid with a related heterocyclic structure.
Uniqueness: Tert-butyl 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}azetidine-1-carboxylate stands out due to its specific structural features and potential applications. Unlike some similar compounds, it may exhibit unique biological activities and chemical properties that make it valuable for research and industrial use.
Properties
CAS No. |
2703774-96-1 |
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Molecular Formula |
C13H21N5O2 |
Molecular Weight |
279.34 g/mol |
IUPAC Name |
tert-butyl 3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H21N5O2/c1-13(2,3)20-12(19)17-7-9(8-17)11-16-15-10-6-14-4-5-18(10)11/h9,14H,4-8H2,1-3H3 |
InChI Key |
CNWXDIKQHBFKSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NN=C3N2CCNC3 |
Purity |
95 |
Origin of Product |
United States |
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